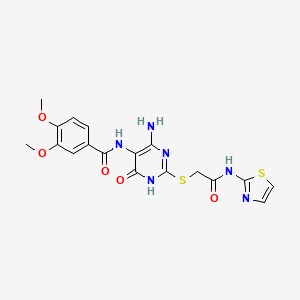

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H18N6O5S2 and its molecular weight is 462.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS No. 868228-14-2) is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, along with relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O5S2, with a molecular weight of 462.5 g/mol. The structure features a pyrimidine core linked to a thiazole moiety and a dimethoxybenzamide group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O5S2 |

| Molecular Weight | 462.5 g/mol |

| CAS Number | 868228-14-2 |

Antimicrobial Activity

Studies have demonstrated that compounds similar to N-(4-amino-6-oxo...) exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine scaffolds have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

In a comparative study, specific derivatives were evaluated for their antibacterial efficacy using standard disc diffusion methods. The results indicated that certain substitutions on the benzamide moiety enhanced the antimicrobial potency significantly.

Anticancer Activity

Research indicates that the compound may possess anticancer properties. A study involving structural analogs of pyrimidine derivatives showed that modifications in the thiazole and pyrimidine rings could lead to enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antioxidant Activity

The antioxidant capacity of N-(4-amino-6-oxo...) was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 values indicated that certain structural modifications improved its antioxidant potential .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole-containing compounds against E. coli and S. aureus. The compounds were tested at different concentrations, revealing that those with additional methoxy groups exhibited higher inhibition zones compared to others .

- Cytotoxicity Testing : In vitro cytotoxicity assays on HeLa cells showed that the compound induced cell death in a dose-dependent manner, with IC50 values indicating significant potency at lower concentrations compared to conventional chemotherapeutics .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. Thiazole-based compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Specifically, compounds with electron-withdrawing groups demonstrated significant inhibition zones against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research indicates that thiazole derivatives can inhibit the growth of various fungal pathogens. For instance, studies show that certain thiazole analogs exhibit antifungal activity against Candida and Aspergillus species, making them potential candidates for treating fungal infections .

Anticancer Activity

Thiazole derivatives are recognized for their anticancer potential due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound has been tested for its cytotoxic effects on different cancer cell lines, including breast cancer and leukemia cells. In vitro studies have demonstrated that thiazole-containing compounds can significantly reduce cell viability and induce cell cycle arrest .

Case Study 1: Antibacterial Efficacy

In a controlled study conducted by Salem et al., a series of thiazole derivatives were synthesized and tested against a panel of bacterial strains. The study found that compounds similar to N-(4-amino-6-oxo...) exhibited potent antibacterial activity with MICs comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Properties

A recent publication explored the anticancer effects of thiazole derivatives on MCF-7 breast cancer cells. The study reported that treatment with N-(4-amino-6-oxo...) led to a significant decrease in cell proliferation and increased apoptosis rates compared to untreated controls .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound contains multiple hydrolyzable groups, including amides, thioethers, and ketones.

Key Findings :

-

The benzamide group hydrolyzes under strong acidic conditions to yield 3,4-dimethoxybenzoic acid and a residual pyrimidinylamine fragment .

-

The thioether group oxidizes to sulfone derivatives in the presence of hydrogen peroxide, as observed in structurally related compounds .

Oxidation and Reduction

Redox reactions primarily target sulfur-containing moieties and amino groups.

Key Findings :

-

Oxidation of the thioether with mCPBA proceeds stereoselectively, favoring sulfoxide intermediates.

-

The 4-amino group on the pyrimidinone ring is susceptible to nitration, forming nitro derivatives under strong oxidizing conditions .

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at electron-rich or -deficient sites.

Key Findings :

-

The thiazole ring undergoes electrophilic substitution at the C-2 position, enabling functionalization with alkyl or aryl groups .

-

Demethylation of the 3,4-dimethoxybenzamide group with boron tribromide yields catechol derivatives, enhancing solubility .

Coordination Chemistry

The compound’s sulfur and nitrogen atoms facilitate metal complexation.

Key Findings :

-

Copp

Propiedades

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c1-28-10-4-3-9(7-11(10)29-2)15(26)22-13-14(19)23-18(24-16(13)27)31-8-12(25)21-17-20-5-6-30-17/h3-7H,8H2,1-2H3,(H,22,26)(H,20,21,25)(H3,19,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMNHPIYEBVULJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.